Fmoc-N-methyl-tranexamic acid

描述

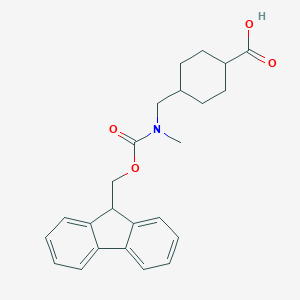

Structure

2D Structure

3D Structure

属性

CAS 编号 |

173690-50-1 |

|---|---|

分子式 |

C24H27NO4 |

分子量 |

393.5 g/mol |

IUPAC 名称 |

4-[[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]methyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C24H27NO4/c26-23(14-25-13-16-9-11-17(12-10-16)24(27)28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22,25H,9-15H2,(H,27,28) |

InChI 键 |

IPLFYSZHICEXRE-UHFFFAOYSA-N |

SMILES |

CN(CC1CCC(CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

规范 SMILES |

C1CC(CCC1CNCC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

产品来源 |

United States |

Contextualization Within Peptide Chemistry and Medicinal Chemistry

In the field of chemical research, particularly in the synthesis of peptides and other bioactive molecules, the ability to selectively modify specific parts of a molecule is crucial. Fmoc-N-methyl-tranexamic acid serves as a prime example of a compound designed for such precise control. chemimpex.com

Peptide Chemistry: The foundation of peptide synthesis lies in the sequential coupling of amino acids to form a peptide chain. youtube.com A critical aspect of this process is the use of protecting groups to prevent unwanted side reactions at the reactive amino group of an amino acid while its carboxyl group is activated for coupling. youtube.comwikipedia.org The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in solid-phase peptide synthesis (SPPS). wikipedia.orgamericanpeptidesociety.org Its key advantage is its lability to basic conditions, typically a solution of piperidine, which allows for its removal without affecting other acid-sensitive protecting groups commonly used for amino acid side chains. wikipedia.orgamericanpeptidesociety.org The development of the Fmoc group was a major milestone in peptide synthesis, enabling the efficient and rapid production of complex peptides. publish.csiro.au this compound, with its protected amino group, can be seamlessly integrated into Fmoc-based SPPS protocols. chemimpex.combapeks.com

Medicinal Chemistry: Medicinal chemists are constantly seeking to design and synthesize new molecules with improved therapeutic properties. Tranexamic acid itself is a known antifibrinolytic agent, meaning it helps to prevent the breakdown of blood clots. isbtweb.orgwikipedia.org It achieves this by mimicking the amino acid lysine (B10760008) and blocking the lysine-binding sites on plasminogen, thereby inhibiting its conversion to the active enzyme plasmin, which is responsible for fibrin (B1330869) degradation. isbtweb.orgwikipedia.org By modifying tranexamic acid to create derivatives like this compound, researchers can explore how these changes impact its biological activity, stability, and other pharmacokinetic properties. chemimpex.comnih.govalquds.edu This compound serves as a valuable starting point for developing new drugs, potentially with enhanced efficacy or novel therapeutic applications. chemimpex.com

Significance of N Methylation in Bioactive Peptides and Analogs

The introduction of a methyl group onto the nitrogen atom (N-methylation) of a peptide backbone is a strategic modification that can profoundly influence the properties of the resulting peptide or peptide analog. monash.edunih.gov

N-methylation has several significant consequences:

Conformational Restriction: The presence of an N-methyl group introduces steric hindrance that can restrict the rotational freedom around the peptide bond. monash.edu This can favor specific backbone conformations, such as an extended conformation, and can influence the formation of secondary structures like β-turns and γ-turns. monash.edumdpi.com By controlling the three-dimensional shape of a peptide, researchers can influence its ability to bind to its biological target. nih.gov

Enhanced Metabolic Stability: Peptides are often susceptible to degradation by proteases, enzymes that cleave peptide bonds. N-methylation can protect the peptide bond from enzymatic cleavage, thereby increasing the peptide's half-life in the body. monash.edunih.gov

Modulation of Receptor Selectivity: By altering the conformation and electronic properties of a peptide, N-methylation can change its binding affinity and selectivity for different receptor subtypes. monash.edu This allows for the fine-tuning of a drug's activity to achieve a more targeted therapeutic effect.

The impact of N-methylation can be unpredictable, as the placement of the methyl group within a peptide sequence can lead to significant and sometimes unexpected changes in the molecule's conformation and biological activity. nih.gov Therefore, the synthesis of N-methylated building blocks like Fmoc-N-methyl-tranexamic acid is crucial for systematically exploring the effects of this modification.

Role As a Specialized Chemical Building Block

Fmoc-N-methyl-tranexamic acid is considered a specialized chemical building block due to its unique combination of a protected and N-methylated amino acid analog. chemimpex.combapeks.com This pre-functionalized molecule offers several advantages in chemical synthesis:

Incorporation into Peptides and Peptidomimetics: Its primary application is in solid-phase peptide synthesis, where it can be incorporated into a growing peptide chain to introduce the N-methyl-tranexamic acid moiety at a specific position. chemimpex.combapeks.com This allows for the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but may have improved properties.

Development of Novel Therapeutics: As a derivative of the clinically used drug tranexamic acid, this building block is of particular interest for the development of new antifibrinolytic agents or for exploring other potential therapeutic applications of tranexamic acid analogs. chemimpex.comfrontiersin.org The N-methylation could potentially enhance the parent drug's properties or introduce new biological activities.

Use in Bioconjugation: The carboxylic acid group of this compound provides a handle for attaching it to other molecules, a process known as bioconjugation. chemimpex.com This is essential for creating targeted drug delivery systems or for attaching the molecule to surfaces for various research applications. chemimpex.com

In essence, this compound provides researchers with a ready-to-use component for constructing complex molecules with a high degree of precision, facilitating the exploration of new chemical space in drug discovery and materials science.

An in-depth look at the synthesis of this compound reveals significant methodological advancements aimed at improving efficiency, purity, and yield. This derivative of tranexamic acid, featuring both a fluorenylmethoxycarbonyl (Fmoc) protecting group and an N-methyl group, is a valuable building block in peptide synthesis and drug development. chemimpex.combapeks.com The synthetic challenges associated with sterically hindered N-methylated amino acids have driven the development of specialized protocols in both solid-phase and solution-phase chemistry.

Research on Structure Activity Relationships and Mechanistic Insights of Fmoc N Methyl Tranexamic Acid Derivatives

Conformational Studies and Their Impact on Biological Activity

The introduction of an N-methyl group into a peptide backbone, as seen in Fmoc-N-methyl-tranexamic acid derivatives, induces significant conformational changes that directly influence biological activity. The replacement of an amide proton with a methyl group prevents the hydrogen bonding interactions that typically stabilize the β-sheet structures responsible for peptide aggregation. google.com This disruption of intermolecular hydrogen bonds and the steric hindrance introduced by the methyl group can prevent the close approach of β-strands, thereby improving the solubility and stability of peptide-based drug candidates. google.com

Investigation of Binding Interactions with Biological Targets

The biological activity of tranexamic acid and its derivatives is defined by their interactions with specific molecular targets. A primary target is plasminogen, a key protein in the fibrinolytic system. drugbank.com Tranexamic acid competitively and reversibly inhibits the activation of plasminogen to plasmin by binding to lysine (B10760008) binding sites (LBS) on its kringle domains. drugbank.comacs.org This occupation of binding sites prevents plasminogen from binding to fibrin (B1330869), thereby stabilizing blood clots. drugbank.com Multivalent derivatives of tranexamic acid have been shown to be potent inhibitors of plasmin. acs.org

Inhibition of Plasmin by Multivalent Tranexamic Acid (TXA) Derivatives

| Inhibitor | Valency (n) | Ki (μM) |

|---|---|---|

| TXA | 1 | 21,370 ± 3300 |

| Bis-TXA | 2 | 6401 ± 2035 |

| PAMAM4-TXA | 4 | 183 ± 27 |

This table displays the inhibition constant (Ki) of tranexamic acid and its multivalent derivatives against plasmin, demonstrating increased potency with higher valency. acs.org

Beyond plasminogen, derivatives of tranexamic acid have been investigated for their interactions with other biological molecules, including DNA. researchgate.net Studies on tranexamic acid derivatives modified with amino acids have explored their binding properties with calf thymus DNA (ctDNA). researchgate.net Using ultraviolet-visible absorption spectroscopy, these interactions were observed to cause a hypochromic effect, indicating binding of the small molecules to the DNA structure. researchgate.net

In the context of cancer therapy, tranexamic acid derivatives form part of larger molecules designed to target specific cellular markers. For example, the radioligand PSMA-617, used in prostate cancer imaging and therapy, incorporates a tranexamic acid linker. nih.govacs.org Structural studies suggest that this linker can interact with amino acid residues such as Phe546, Trp541, and Arg43 within the binding cavity of the prostate-specific membrane antigen (PSMA). nih.govacs.org

Comparative Analysis of N-methylated vs. Unmodified Tranexamic Acid Peptides

The N-methylation of peptides is a key chemical modification strategy used to enhance their therapeutic properties compared to their unmodified counterparts. explorationpub.comunimi.it Peptides containing N-methylated amino acids often exhibit increased stability against proteolytic degradation, a major hurdle for peptide-based drugs. google.comunimi.it This enhanced stability arises because the N-methyl group can sterically hinder the approach of proteases and disrupt the peptide backbone conformation required for enzymatic cleavage. google.com

However, the modification of peptides with N-methyl groups must be approached cautiously, as it can sometimes compromise biological activity. researchgate.net While enhancing stability and permeability, the conformational changes induced by N-methylation may alter the peptide's three-dimensional structure in a way that reduces its binding affinity for its biological target. researchgate.net Therefore, a careful balance must be struck between improving pharmacokinetic properties and maintaining pharmacodynamic efficacy.

Comparison of PSMA-Targeting Radioligands

| Compound | IC50 (nM) | |

|---|---|---|

| LNCaP cells | C4-2 cells | |

| PSMA-617 | ~5 | ~5 |

| P17 (modified) | ~15 | ~15 |

| P18 (modified) | ~10 | ~10 |

This table shows the half-maximal inhibitory concentration (IC50) for the unmodified PSMA-617 and two modified derivatives (P17, P18), indicating a slight reduction in binding affinity for the modified compounds. acs.org

Cellular Uptake of PSMA-Targeting Radioligands

| Compound | Surface-Bound (% AA) | Internalized (% AA) |

|---|---|---|

| [177Lu]Lu-PSMA-617 | 26.8 ± 14.2 | 8.2 ± 2.4 |

| [177Lu]Lu-P17 (modified) | 20.1 ± 9.8 | 8.7 ± 2.9 |

| [177Lu]Lu-P18 (modified) | 33.7 ± 12.8 | 8.5 ± 2.4 |

This table compares the percentage of applied activity (% AA) that was surface-bound or internalized for radiolabeled PSMA-617 and its modified derivatives in PC-3 PIP cells, showing that the modifications did not significantly influence uptake. acs.org

Computational Chemistry Approaches in Derivative Design

Computational chemistry has become an indispensable tool in the rational design and optimization of drug candidates, including derivatives of this compound. Techniques such as Density Functional Theory (DFT) and structure-based design are employed to predict molecular properties and guide synthetic efforts. nih.govresearchgate.netresearchgate.net

One notable application is the design of tranexamic acid prodrugs. researchgate.netresearchgate.net Researchers have used DFT calculations to model the acid-catalyzed hydrolysis of various prodrugs, predicting their reaction rates and half-lives (t1/2) under different pH conditions. researchgate.net These theoretical calculations help in designing molecules that can release the active drug in a controlled manner within a specific physiological environment. researchgate.net The linear correlation found between calculated DFT rates and experimental rates provides a credible basis for designing prodrugs with desired pharmacokinetic profiles. researchgate.net

Predicted Half-Lives of Tranexamic Acid Prodrugs via DFT Calculations

| Prodrug | Predicted t1/2 at pH 2 (hours) |

|---|---|

| ProD 1 | 556 |

| ProD 2 | 253 |

| ProD 3 | 0.019 (70 s) |

| ProD 4 | 1.7 |

This table presents the predicted half-lives (t1/2) for the conversion of four designed tranexamic acid prodrugs (ProD 1-4) into the parent drug at pH 2, as calculated by the B3LYP/6-31G(d,p) method. researchgate.net

In addition to predicting reaction kinetics, computational methods are used for structure-based drug design. nih.gov By analyzing the X-ray crystal structure of a biological target, such as the prostate-specific membrane antigen (PSMA), researchers can design ligands with improved binding affinity and specificity. nih.govdiva-portal.org Computational modeling, using tools like the Schrodinger Small-Molecule Drug Discovery Suite, allows for the generation of linker modifications and suggests how substitutions of the tranexamic acid moiety could lead to favorable interactions within the protein's binding cavity. nih.gov This approach was used to guide the synthesis of PSMA-binding radioligands, where tranexamic acid was strategically replaced with other substituents to optimize targeting properties. nih.govdiva-portal.org

Advanced Analytical and Spectroscopic Characterization Methodologies for Fmoc N Methyl Tranexamic Acid and Its Conjugates

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) and its variant, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are indispensable tools for assessing the purity and facilitating the separation of Fmoc-N-methyl-tranexamic acid and its derivatives. sigmaaldrich.comresearchgate.net These methods are widely used due to their high resolution, sensitivity, and adaptability. phenomenex.com

Purity Assessment: The purity of Fmoc-protected amino acids, including this compound, is a critical factor, especially in applications like solid-phase peptide synthesis, as impurities can significantly impact the quality and yield of the final peptide. sigmaaldrich.comajpamc.com HPLC is the standard method for determining the chemical purity of these compounds, with specifications often requiring a purity of ≥99%. sigmaaldrich.com Specialized HPLC methods are developed to separate the main compound from any related impurities, ensuring accurate quantification. sigmaaldrich.com For instance, the enantiomeric purity of N-Fmoc protected α-amino acids is often determined by chiral HPLC, a technique capable of separating stereoisomers with high precision. phenomenex.com

Separation and Analysis Conditions: RP-HPLC is a common mode of separation for tranexamic acid and its derivatives. researchgate.netsielc.com In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. researchgate.netresearchgate.netiajps.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound and its conjugates, the mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comresearchgate.net The composition of the mobile phase can be adjusted (gradient elution) to achieve optimal separation. rsc.org

Detection is commonly performed using a UV detector, as the fluorenyl group of the Fmoc moiety is highly chromophoric, with a characteristic absorption maximum around 265 nm. scientificlabs.co.uksigmaaldrich.comwikipedia.org This property allows for sensitive detection of Fmoc-containing compounds. wikipedia.org

Illustrative RP-HPLC Parameters for Related Compounds:

| Parameter | Value | Reference |

| Column | C18 (250 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile:Water (65:35 v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.netiajps.com |

| Detection | UV at 282 nm or 355 nm (after derivatization) | researchgate.netiajps.com |

| Retention Time | Varies depending on the specific compound and conditions | researchgate.net |

This table presents typical starting conditions for the analysis of tranexamic acid derivatives by RP-HPLC. Actual conditions for this compound may vary.

Spectroscopic Methods for Structural Elucidation

The definitive identification and structural confirmation of this compound and its conjugates rely on powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). sigmaaldrich.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. 1H NMR and 13C NMR are the most common types used for organic molecules. rsc.orgscispace.com

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons of the fluorenyl group, the methyl group, and the cyclohexanecarboxylic acid moiety. scispace.com

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their electronic environment. scispace.com

The combination of these NMR techniques allows for the unambiguous assignment of the entire chemical structure. nih.gov

Mass Spectrometry (MS): MS is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). rsc.orgnih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of non-volatile and thermally labile molecules like Fmoc-protected amino acids. scispace.comnih.gov The resulting mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺. scispace.comnih.gov

Typical Spectroscopic Data for Related Fmoc-Compounds:

| Technique | Observation | Compound Type | Reference |

| ¹H NMR | Signals in the aromatic region (δ 7.2-7.8 ppm) for fluorenyl protons. | Fmoc-protected amines/amino acids | rsc.orgscispace.com |

| ¹³C NMR | Characteristic signals for the carbonyl and fluorenyl carbons. | Fmoc-protected amines/amino acids | scispace.com |

| Mass Spec (ESI) | [M+H]⁺ ion corresponding to the molecular weight. | Fmoc-protected amines/amino acids | scispace.comnih.gov |

This table provides a general overview of expected spectroscopic data. Specific chemical shifts and m/z values will be unique to this compound.

Quantitative Analysis Approaches in Research Matrices

The accurate quantification of this compound in complex research matrices, such as biological fluids or reaction mixtures, often requires a derivatization step to enhance detection sensitivity and selectivity, especially when the native molecule lacks a strong chromophore or fluorophore. core.ac.ukscribd.com The use of 9-fluorenylmethyl chloroformate (FMOC-Cl) as a derivatizing agent is a well-established method for the analysis of amino acids and other primary and secondary amines. nih.govcreative-proteomics.com

Derivatization with FMOC-Cl: FMOC-Cl reacts with the amino group of tranexamic acid (a precursor to this compound) to form a highly fluorescent and UV-active derivative. wikipedia.orgcreative-proteomics.com This derivatization is typically carried out in a buffered aqueous solution at a controlled pH. researchgate.netnih.gov The resulting Fmoc-amino acid derivative can then be readily analyzed by RP-HPLC with fluorescence or UV detection. scientificlabs.co.uknih.gov

The advantages of using FMOC-Cl for derivatization include:

Rapid reaction: The derivatization reaction is generally fast. creative-proteomics.com

Stable derivatives: The resulting Fmoc-derivatives are stable, allowing for automated analysis of multiple samples. nih.gov

High sensitivity: The fluorenyl group imparts strong fluorescence, enabling detection at very low concentrations (femtomole range). wikipedia.orgnih.gov

Quantitative Analysis by LC-MS/MS: For even higher sensitivity and selectivity, especially in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. nih.gov For the analysis of tranexamic acid, a stable isotope-labeled internal standard is often used to ensure accuracy and precision. nih.gov After separation on an HPLC column, the analyte is ionized, and specific parent-product ion transitions are monitored (Selected Reaction Monitoring or SRM), which provides excellent specificity and minimizes interferences from the matrix. nih.govcore.ac.uk

Key Parameters for Quantitative Analysis of Tranexamic Acid in Human Serum using LC-MS/MS:

| Parameter | Value | Reference |

| Sample Preparation | Protein precipitation with perchloric acid | nih.gov |

| Chromatography | C18 column, isocratic elution | nih.gov |

| Ionization | Electrospray Ionization (ESI), positive mode | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Linear Range | 1.0 to 200.0 µg/mL | nih.gov |

This table illustrates a validated method for the quantitative analysis of tranexamic acid. Similar principles would be applied for the analysis of this compound.

Future Research Trajectories and Innovations

Exploration of Novel Synthetic Routes

The synthesis of Fmoc-N-methyl-tranexamic acid and other N-methylated amino acids is an area of active investigation, aiming for more efficient, scalable, and environmentally benign processes. While direct novel synthetic routes for this compound are not extensively documented, established methods for the N-methylation of Fmoc-amino acids provide a strong foundation for future exploration.

One promising approach involves the adaptation of the oxazolidinone intermediate method . This strategy includes the conversion of an N-Fmoc protected amino acid into a 5-oxazolidinone (B12669149) derivative, followed by a reductive ring-opening which yields the N-methylated product. researchgate.net This method has been shown to be highly efficient for various Fmoc-amino acids. acs.org Future research could focus on optimizing this method for tranexamic acid, potentially leading to high yields and purity.

Another key area for development is solid-phase synthesis . A recently developed protocol for the facile synthesis of Fmoc-N-methyl-amino acids utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. nih.gov This method, which employs the Biron-Kessler method for N-methylation on the solid support, offers advantages in terms of ease of handling and purification. nih.gov The application of this solid-phase strategy to tranexamic acid could streamline the production of its Fmoc-N-methylated derivative.

Further research into novel catalytic systems could also yield significant advancements. For instance, the use of different Lewis acids in the reductive opening of oxazolidinone rings has been shown to improve yields and shorten reaction times for some Fmoc-N-methyl-amino acids. researchgate.net Investigating a broader range of catalysts for the N-methylation of Fmoc-tranexamic acid could lead to more robust and cost-effective synthetic routes.

| Synthetic Strategy | Key Features | Potential Advantages for this compound |

| Oxazolidinone Intermediate Method | Formation and reductive opening of a 5-oxazolidinone ring from the corresponding Fmoc-amino acid. researchgate.net | High efficiency and potential for good stereoselectivity. |

| Solid-Phase Synthesis (2-CTC Resin) | Utilizes a solid support to simplify purification and handling during the N-methylation process. nih.gov | Increased efficiency, speed, and ease of product isolation. |

| Novel Catalytic Systems | Exploration of different catalysts (e.g., Lewis acids) to improve reaction kinetics and yields. researchgate.net | Milder reaction conditions, higher yields, and reduced environmental impact. |

Expanding the Scope of Applications in Chemical Biology

The structural features of this compound make it a prime candidate for a variety of applications in chemical biology, particularly in the design of sophisticated bioactive molecules.

A significant future direction lies in the development of multivalent inhibitors . Research on the non-methylated Fmoc-tranexamic acid has demonstrated that assembling multiple tranexamic acid units onto a scaffold, such as a PAMAM dendrimer, can dramatically increase the inhibitory potency against serine proteases like plasmin. acs.org The N-methylation in this compound could further enhance the stability and pharmacokinetic properties of such multivalent constructs. Future studies could explore the synthesis and evaluation of dendrimers and other scaffolds decorated with this compound to create highly potent and selective enzyme inhibitors. acs.org

The field of targeted drug delivery also presents a wealth of opportunities. The parent molecule, tranexamic acid, has been encapsulated in liposomes decorated with fibrinogen-mimetic peptides for targeted delivery to sites of trauma, improving hemostasis while minimizing systemic side effects. nih.gov this compound could be incorporated into similar nanocarrier systems, with the N-methyl group potentially improving drug loading and release profiles. chemimpex.comnih.gov

Furthermore, this compound is an ideal building block for creating peptide-drug conjugates (PDCs) and other bioconjugates. chemimpex.comchemimpex.com Its structure allows for its incorporation into peptide sequences using standard solid-phase peptide synthesis, where the N-methyl group can impart resistance to enzymatic degradation. nih.gov This could be leveraged to develop more stable and effective peptide-based therapeutics. For instance, tranexamic acid derivatives have been synthesized with various amino acids to study their interaction with DNA. ijpsonline.com The use of the N-methylated version could lead to PDCs with enhanced cellular uptake and target engagement.

| Application Area | Research Focus | Potential Impact |

| Multivalent Inhibitors | Synthesis of dendrimers or polymers functionalized with this compound. acs.org | Development of highly potent and selective inhibitors for enzymes like plasmin. |

| Targeted Drug Delivery | Encapsulation of this compound derivatives in targeted nanovehicles (e.g., liposomes). nih.gov | Enhanced therapeutic efficacy and reduced off-target effects for antifibrinolytic therapies. |

| Peptide-Drug Conjugates | Incorporation of this compound into peptide sequences to create stable and targeted therapeutics. chemimpex.comnih.gov | Creation of novel PDCs with improved pharmacokinetic properties for various diseases. |

Development of Advanced Functional Materials Utilizing this compound Building Blocks

The self-assembly of Fmoc-amino acids into ordered nanostructures, such as nanofibers and hydrogels, is a well-established principle in materials science. nih.govbeilstein-journals.org This opens up exciting possibilities for the use of this compound in the creation of advanced functional materials with applications in biomedicine and biotechnology.

A key area of innovation is the development of stimuli-responsive hydrogels . Fmoc-amino acids are known to form hydrogels through non-covalent interactions like hydrogen bonding and π-π stacking. nih.govrsc.org The N-methylation of the tranexamic acid moiety could modulate these interactions, leading to hydrogels with unique mechanical properties and release kinetics. mdpi.com These hydrogels could be designed to respond to specific biological cues, such as pH or enzyme activity, for controlled drug release or as scaffolds for tissue engineering. bohrium.com

The creation of functionalized nanomaterials is another promising trajectory. The self-assembly of this compound, potentially in co-assembly with other functional molecules, could lead to the formation of nanofibers, nanospheres, or other nanostructures. nih.govbeilstein-journals.org These materials could be engineered for a variety of applications, such as carriers for drug delivery, agents for bioimaging, or components of biosensors. For example, Fmoc-dipeptide hydrogels have been used for the sustained release of nitric oxide, demonstrating the potential of these systems in therapeutic applications. bohrium.com

Furthermore, the incorporation of this compound into polymers and other macromolecular architectures could lead to materials with novel properties. For instance, tranexamic acid has been grafted onto porous starch to create hemostatic materials. researchgate.net Using the Fmoc-N-methylated derivative as a building block in polymer synthesis could result in biocompatible and biodegradable polymers with tailored mechanical and biological properties for applications in wound healing and regenerative medicine.

| Material Type | Design Principle | Potential Applications |

| Stimuli-Responsive Hydrogels | Self-assembly and co-assembly of this compound to form hydrogel networks. nih.govrsc.org | Controlled drug delivery, tissue engineering scaffolds, and biosensors. |

| Functionalized Nanomaterials | Controlled self-assembly into nanofibers, nanospheres, or other nanostructures. nih.govbeilstein-journals.org | Drug delivery vehicles, bioimaging agents, and components of diagnostic devices. |

| Functional Polymers | Incorporation as a monomer or pendant group in polymerization reactions. | Biocompatible and biodegradable materials for wound dressings, implants, and other medical devices. |

常见问题

Q. What are the optimal synthetic routes for introducing Fmoc and N-methyl groups to tranexamic acid?

The synthesis of Fmoc-N-methyl-tranexamic acid involves sequential protection and modification steps. First, the primary amine of tranexamic acid (TXA) is N-methylated using reductive alkylation (e.g., formaldehyde and sodium cyanoborohydride) or direct alkylation agents. The Fmoc group is then introduced via reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic medium (e.g., sodium bicarbonate/dioxane). Purification typically employs reverse-phase HPLC or flash chromatography to isolate the product, ensuring removal of unreacted reagents and byproducts. Critical parameters include pH control during Fmoc protection to avoid premature deprotection and monitoring reaction progress via TLC or LC-MS .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

High-resolution techniques such as UPLC-MS/MS (for molecular weight confirmation and impurity profiling) and NMR spectroscopy (for structural elucidation of chiral centers and substituents) are essential. Reverse-phase HPLC with UV detection (λ = 265–280 nm, optimal for Fmoc absorption) is recommended for purity assessment. Method validation should include specificity tests against synthetic intermediates (e.g., N-methyl-TXA) and forced degradation studies (acid/base/hydrolytic conditions) to establish stability-indicating capabilities .

Advanced Research Questions

Q. How does the Fmoc group influence the solubility and stability of N-methyl-tranexamic acid in aqueous versus organic solvents?

The Fmoc group increases lipophilicity, reducing aqueous solubility compared to unmodified TXA. Solubility studies in PBS (pH 7.4) and organic solvents (e.g., DMF, acetonitrile) should be conducted via shake-flask methods. Stability in aqueous buffers is pH-dependent: the Fmoc group hydrolyzes under basic conditions (pH > 9), necessitating storage in acidic (pH 3–5) or anhydrous environments. Accelerated stability testing (40°C/75% RH) with periodic HPLC analysis can quantify degradation products .

Q. What strategies mitigate racemization during the synthesis of this compound, given its chiral centers?

Racemization at the α-carbon of TXA is minimized by:

- Using low-temperature reactions (0–4°C) during Fmoc coupling.

- Employing coupling agents (e.g., HATU, DIC) that reduce reaction time.

- Adding racemization suppressors like HOBt (hydroxybenzotriazole).

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) can quantify enantiomeric excess (EE) post-synthesis .

Q. How can researchers evaluate the impact of this compound on fibrinolytic pathways compared to unmodified tranexamic acid?

In vitro assays include:

- Plasminogen activation inhibition : Measure IC₅₀ values using chromogenic substrates (e.g., S-2251) in the presence of tissue plasminogen activator (tPA).

- Binding affinity studies : Surface plasmon resonance (SPR) to compare binding kinetics to plasminogen’s lysine-binding sites.

- Cell-based clot lysis assays : Human plasma clots treated with Fmoc-N-methyl-TXA vs. TXA, monitored via turbidity changes.

These methods require normalization to molar concentrations due to the Fmoc group’s increased molecular weight .

Q. What are the methodological challenges in quantifying this compound in biological matrices, and how can they be addressed?

Key challenges include:

- Matrix effects : Plasma proteins and lipids interfere with MS detection. Mitigate via protein precipitation (acetonitrile) or solid-phase extraction (SPE) using C18 cartridges.

- Low recovery : Hydrophobic Fmoc groups adsorb to labware. Use silanized tubes and add detergents (e.g., 0.1% Tween-80) to extraction buffers.

- Sensitivity : LC-MS/MS with electrospray ionization (ESI) in positive ion mode enhances detection limits. An isotopically labeled internal standard (e.g., ¹³C-Fmoc-TXA) improves quantification accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。